molecular formula C9H10BrNO B1596687 N-(2-bromo-5-methylphenyl)acetamide CAS No. 126759-48-6

N-(2-bromo-5-methylphenyl)acetamide

Cat. No. B1596687
M. Wt: 228.09 g/mol
InChI Key: SRJOJXJRVGYFMM-UHFFFAOYSA-N
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Description

N-(2-bromo-5-methylphenyl)acetamide is a chemical compound that belongs to the class of amides. It is also known as 2-Bromo-5-methyl-N-phenylacetamide or BMMPA. This compound is widely used in scientific research for its unique properties and applications.

Scientific Research Applications

Electronic Properties and Vibrational Mode Couplings

  • A study conducted an experimental and quantum chemical investigation of the electronic properties and vibrational mode couplings of a structure analogous to a paracetamol, which includes N-(2-bromo-5-methylphenyl)acetamide. This research contributes to understanding the electronic and spectroscopic properties of such compounds (Viana et al., 2017).

Structural Analysis and Interaction Energy Framework

  • Research on N-(4-((3-Methyl-1,4-dioxo-1,4-dihydronaphthalen-2-yl)selanyl)phenyl)acetamide highlighted its molecular structure and stabilization mechanisms, including hydrogen bonding and weak C-H...π interactions. This contributes to understanding the structural and interaction dynamics of similar acetamide derivatives (Gouda et al., 2022).

Antimicrobial and Hemolytic Activities

  • A study on the synthesis, antimicrobial evaluation, and hemolytic activity of certain acetamide derivatives, including N-(2-bromo-5-methylphenyl)acetamide, provided insights into their potential biological activities and relative toxicity. This is significant for the development of new antimicrobial agents (Gul et al., 2017).

Molecular Conformations and Supramolecular Assembly

  • Research on halogenated N,2-diarylacetamides, similar in structure to N-(2-bromo-5-methylphenyl)acetamide, focused on molecular conformations and supramolecular assembly. This study aids in understanding the molecular interactions and stability of such compounds (Nayak et al., 2014).

Comparative Metabolism Studies

  • Studies on the metabolism of chloroacetamide herbicides and related metabolites, which include structures similar to N-(2-bromo-5-methylphenyl)acetamide, offer insights into the metabolic pathways and potential toxicological implications of these compounds (Coleman et al., 2000).

Synthesis Under Microwave Irradiation

  • Research on the microwave-assisted synthesis of derivatives of acetamides, including N-(2-bromo-5-methylphenyl)acetamide, highlights innovative methods in chemical synthesis, improving efficiency and yield (Ghazzali et al., 2012).

Conformational Analysis in Crystal Structure

  • A study on the conformation of N—H bond in the crystal structure of similar acetamides sheds light on the structural intricacies and stability of N-(2-bromo-5-methylphenyl)acetamide and related compounds (Gowda et al., 2007).

Acetylation and Catalysis

  • Research on the chemoselective acetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, relevant to N-(2-bromo-5-methylphenyl)acetamide, contributes to understanding catalysis and reaction mechanisms in organic synthesis (Magadum & Yadav, 2018).

properties

IUPAC Name

N-(2-bromo-5-methylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO/c1-6-3-4-8(10)9(5-6)11-7(2)12/h3-5H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRJOJXJRVGYFMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)Br)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30368201
Record name Acetamide, N-(2-bromo-5-methylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30368201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-bromo-5-methylphenyl)acetamide

CAS RN

126759-48-6
Record name N-(2-Bromo-5-methylphenyl)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=126759-48-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetamide, N-(2-bromo-5-methylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30368201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
Z Li, K Sun, C Cai - Organic & Biomolecular Chemistry, 2018 - pubs.rsc.org
A cobalt-catalyzed regioselective C–H halogenation methodology is reported herein. The highlight of this work is the highly selective C–H functionalization of anilides, which results in …
Number of citations: 20 pubs.rsc.org
N Vodnala, R Gujjarappa, CK Hazra… - Advanced Synthesis …, 2019 - Wiley Online Library
A copper‐catalyzed approach for the N‐acylation of anilines with acetone and acetophenones via C−C bond cleavage is described. Under the developed conditions both CHCl 3 and …
Number of citations: 26 onlinelibrary.wiley.com
J Ban, M Lim, S Shabbir, J Baek, H Rhee - Synthesis, 2020 - thieme-connect.com
We synthesized various carbazoles from anilines through a three-step process with good overall yields (up to 48%). This process comprises N-acetylation, copper(0)-mediated Ullmann …
Number of citations: 10 www.thieme-connect.com

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